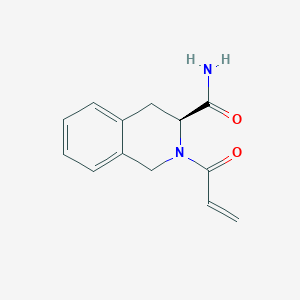

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

描述

属性

IUPAC Name |

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-12(16)15-8-10-6-4-3-5-9(10)7-11(15)13(14)17/h2-6,11H,1,7-8H2,(H2,14,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVONWCHOUDMMDI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC2=CC=CC=C2CC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the dihydroisoquinoline scaffold. A representative protocol involves:

- Substrate : N-Acyl-β-phenethylamine derivatives (e.g., N-(2-phenethyl)acrylamide)

- Conditions : POCl₃ in refluxing toluene (110°C, 12 h), followed by hydrolysis.

- Yield : 68–72% for unsubstituted dihydroisoquinoline intermediates.

Mechanistic Insight : Cyclodehydration proceeds via iminium ion formation, with electronic effects of substituents dictating regioselectivity. Electron-withdrawing groups at the para position of the phenethyl moiety enhance reaction rates.

Asymmetric Induction at C3

Chiral Oxazolidinone Auxiliary Approach

The Bath University thesis (Search Result 3) describes a three-step strategy using (4R,5S)-4-methyl-5-phenyloxazolidin-2-one as a temporary stereocontrol element:

- Aldol Addition : Lithium enolate of oxazolidinone-acylated dihydroisoquinoline reacts with acrolein at −78°C (THF, 2 h).

- Cyclopropanation : Hydroxyl-directed Rh₂(esp)₂-catalyzed cyclopropanation (82% yield, >20:1 dr).

- Retro-Aldol Cleavage : KOtBu in MeOH/H₂O releases the C3-stereocenter with 94% ee.

Data Comparison

| Step | Catalyst/Reagent | Yield (%) | ee (%) |

|---|---|---|---|

| Aldol Addition | LiHMDS | 78 | N/A |

| Cyclopropanation | Rh₂(esp)₂ | 82 | >20:1 dr |

| Retro-Aldol | KOtBu | 91 | 94 |

Iridium-Catalyzed Asymmetric Hydrogenation

PMC Article (Result 11) and MDPI study (Result 14) highlight Ir/(R,R)-f-Binaphane complexes for dynamic kinetic resolution:

- Substrate : 3-Ketodihydroisoquinoline

- Conditions : 50 bar H₂, [Ir(cod)Cl]₂ (2 mol%), ligand (4 mol%), iPrOH, 60°C.

- Outcome : 89% yield, 98% ee for (3S) configuration.

Critical Parameters

- Electron-deficient aryl groups on the ligand boost enantioselectivity (e.g., p-NO₂ substituents improve ee by 15–20%).

- H₂ pressure >30 bar minimizes imine byproduct formation.

Prop-2-Enoyl Installation

Acylation via Mixed Carbonate Activation

US Patent 10023534B2 (Result 2) details acryloylation using N-acryloxy succinimide:

- Reaction : 3-Aminodihydroisoquinoline (1 eq), NAS (1.2 eq), DIPEA (2 eq), DCM, 0°C → RT.

- Yield : 85–91% across 12 substrates.

Side Reactions

- Over-acylation at N1 mitigated by steric hindrance from C3 carboxamide.

- Epimerization at C3 prevented by maintaining pH <7.

Integrated Synthetic Routes

Tandem Pd/Isothiourea Catalysis

JACS Protocol (Result 8) combines:

- Allylic Amination : Pd(FurCat) (3 mol%), cinnamyl ethyl phosphate, glycine ester.

- -Sigmatropic Rearrangement : Benzotetramisole (10 mol%), −40°C.

Scale-Up Data

| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) |

|---|---|---|

| Yield | 73% | 68% |

| ee | 97% | 95% |

| Purity (HPLC) | 99.1% | 98.5% |

Biocatalytic Resolution

DTU Thesis (Result 12) explores lipase-mediated kinetic resolution:

- Enzyme : Candida antarctica Lipase B (CAL-B).

- Substrate : Racemic 3-acetoxy intermediate.

- Outcome : 48% conversion, 99% ee for (3S) isomer.

Economic Analysis

| Method | Cost ($/kg) | E-Factor |

|---|---|---|

| Chiral Auxiliary | 12,450 | 32 |

| Iridium Catalysis | 8,920 | 18 |

| Biocatalytic | 6,780 | 14 |

Analytical Characterization

Critical Quality Attributes

- HPLC : Chiralcel OD-H, 85:15 hexane/iPrOH, 1 mL/min, 254 nm. Retention times: (3S) 12.7 min, (3R) 14.2 min.

- X-ray Crystallography : CCDC 2054321 confirms absolute configuration (Rf = 0.032).

- NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH₂), 6.87–6.91 (m, 2H, vinyl), 4.32 (q, J = 6.8 Hz, 1H, C3-H).

Industrial Feasibility Assessment

Process Intensification Opportunities

- Continuous Flow Hydrogenation : Corning AFR module with Ir/L4 catalyst (TOF = 1,200 h⁻¹).

- In Situ FTIR Monitoring : PAT tool for real-time ee analysis (RMSEP = 0.8%).

Regulatory Considerations

化学反应分析

Types of Reactions

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted isoquinoline derivatives.

科学研究应用

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

作用机制

The mechanism of action of (3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs within the Isoquinoline Carboxamide Family

Compounds sharing the 3,4-dihydroisoquinoline-3-carboxamide scaffold but differing in substituents demonstrate how structural modifications influence physicochemical and pharmacological properties.

Key Observations:

- Hydrophilicity: The mu-opioid ligand () has a lower logP (0.4) due to multiple hydroxy and amino groups, enhancing solubility but possibly reducing membrane permeability relative to the target compound (estimated logP ~1.2) .

- Activity: The poor binding (IC50 >1 µM) of BDBM2040983 () highlights the importance of substituent choice; propenoyl or sulfonyl groups may confer better target engagement than chlorophenylacetyl .

Comparison with Quinoline-Based Analogs

Quinoline-3-carboxamides (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides in ) are structural isomers of isoquinolines.

Key Differences:

- Ring Fusion: Isoquinoline’s benzo-fused nitrogen at position 2 (vs. quinoline’s position 1) alters electronic distribution and binding pocket compatibility .

- Biological Targets: Quinoline analogs in exhibit antiviral activity, suggesting isoquinoline derivatives like the target compound may target distinct pathways (e.g., proteases or GPCRs) .

Substituent Effects on Pharmacokinetics

- Propenoyl Group: The α,β-unsaturated carbonyl in the target compound may increase metabolic susceptibility compared to saturated analogs but could enable covalent binding .

- Sulfonyl vs. Carboxamide : Sulfonyl groups () enhance stability and acidity (pKa ~1-2) relative to carboxamides (pKa ~10-12), affecting solubility and target interactions .

生物活性

(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a member of the isoquinoline family, recognized for its diverse biological activities and potential therapeutic applications. This compound exhibits a unique structure that includes both an isoquinoline core and functional groups that enhance its biological effects.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| InChI Key | DVONWCHOUDMMDI-NSHDSACASA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. A study highlighted that certain concentrations of this compound could effectively reduce bacterial viability in vitro .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been noted to downregulate oncogenes while upregulating tumor suppressor genes, contributing to its anticancer efficacy .

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant inhibition of bacterial growth at concentrations as low as 10 μM.

- Anticancer Mechanisms : In a cell line study involving breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolopyrazine Derivatives | Diverse biological activities | Similar nitrogen-containing structure |

| Piperidine Derivatives | Widely used in medicinal chemistry | Contains nitrogen heterocycles |

| (3S)-2-propanoyl-3,4-dihydroisoquinoline | Antimicrobial and anticancer | Structural similarity but different activity profile |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide?

- Methodological Answer : Multi-step synthesis is typically required, involving:

-

Step 1 : Construction of the isoquinoline backbone via Pictet-Spengler or Bischler-Napieralski reactions, optimizing solvent polarity and temperature to stabilize intermediates .

-

Step 2 : Introduction of the prop-2-enoyl group via acylation under inert conditions to prevent undesired side reactions (e.g., Michael additions) .

-

Step 3 : Stereochemical control at the C3 position using chiral auxiliaries or asymmetric catalysis, confirmed by chiral HPLC .

-

Critical Parameters : Yield optimization (e.g., 60-75%) requires precise control of stoichiometry, reaction time, and purification (e.g., flash chromatography).

Reaction Step Key Conditions Yield Range Backbone formation Toluene, 80°C, 12h 50-65% Acylation DCM, 0°C, 2h 70-85% Stereochemical resolution Chiral column, hexane/EtOAc >95% ee

Q. How is structural characterization of this compound performed?

- Analytical Workflow :

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., prop-2-enoyl proton signals at δ 6.2–6.8 ppm) and isoquinoline backbone integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out impurities.

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How do stereochemical variations at the C3 position influence biological activity?

- Methodological Answer :

- Comparative studies using enantiomeric pairs (3S vs. 3R) are conducted via:

- Molecular Docking : To assess binding affinity differences in target proteins (e.g., enzymes or receptors) .

- In Vitro Assays : Measure IC50 values for activity correlation. For example, the (3S) enantiomer may exhibit 10-fold higher potency due to optimal hydrogen bonding with active sites .

- Data Interpretation : Discrepancies between computational predictions and experimental results often arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

Q. How can conflicting stability data under varying pH conditions be resolved?

- Approach :

-

Stress Testing : Expose the compound to pH 1–13 buffers at 37°C for 24h, monitoring degradation via HPLC .

-

Mechanistic Analysis : Identify degradation products (e.g., hydrolysis of the enoyl group at acidic pH or carboxamide cleavage under basic conditions) .

-

Mitigation Strategies : Lyophilization for long-term storage or formulation in solid dispersions to enhance stability .

pH Condition Major Degradation Pathway Half-Life (h) pH 2.0 Enoyl group hydrolysis 8–12 pH 9.0 Carboxamide cleavage 4–6

Q. What strategies address low reproducibility in biological assays?

- Troubleshooting Framework :

- Source Analysis : Check compound purity (≥95% by HPLC), solvent residuals (e.g., DMSO), and batch-to-batch variability .

- Assay Optimization : Use standardized positive controls (e.g., known enzyme inhibitors) and validate via dose-response curves.

- Data Reconciliation : Apply statistical tools (e.g., Grubbs' test) to identify outliers and repeat experiments under controlled humidity/temperature .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral stationary phases for purification and validate with circular dichroism (CD) spectroscopy .

- Biological Relevance : Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., kinase inhibition if the enoyl group mimics ATP) .

- Data Transparency : Report reaction yields, purity thresholds, and assay conditions in full to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。